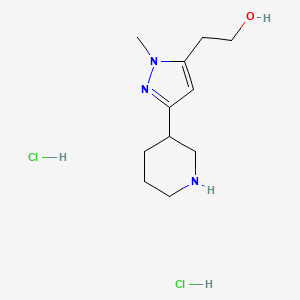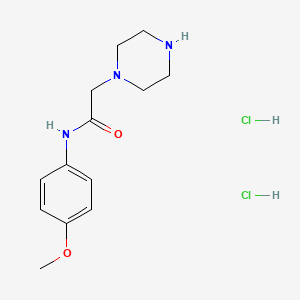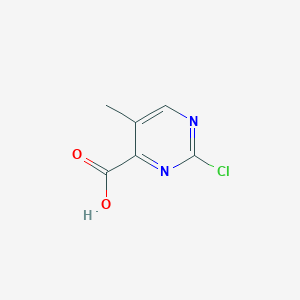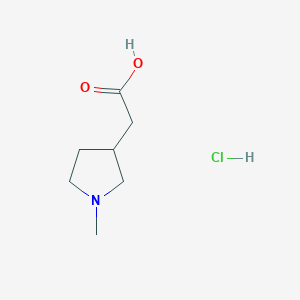
2-(2-Methyl-5-piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
Descripción general
Descripción
2-(2-Methyl-5-piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride (2-MEPE-DHC) is a synthetic organic compound belonging to the class of piperidine-pyrazole hybrid molecules. It is an important compound for scientific research due to its potential applications in drug discovery and development, as well as its ability to interact with various biological systems. This compound has been studied extensively in recent years, and a number of its properties are now well understood.
Aplicaciones Científicas De Investigación
Antioxidant and Neuroprotective Effects
Research has investigated the effects of CB1 receptor ligands, which include compounds structurally related to piperidine and pyrazoles, on lipid peroxidation and antioxidant defense systems in rat brains. These studies suggest a potential antioxidant ability of CB1 receptor ligands, which might contribute to their beneficial effects without showing pro-oxidant activity. This indicates a direction for neuroprotective and antioxidant research applications of similar compounds (Tsvetanova et al., 2006).
Cancer Research
Compounds containing pyrazole and piperidine structures have been investigated for their potential in treating cancer. For example, aurora kinase inhibitors, which may include similar compounds, have been suggested as useful in cancer therapy. The structural features of these compounds, including their ability to inhibit critical enzymes involved in cell division, underscore their relevance in developing new cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Novel Compounds
Research on the synthesis of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines demonstrates the chemical versatility of pyrazole derivatives. These compounds are synthesized through reactions that could lead to new materials with potential applications in drug development and materials science (Latif et al., 2003).
Development of Imaging Agents
Studies on the synthesis of PET ligands for CB1 receptors, incorporating pyrazole and piperidine structures, highlight the use of these compounds in developing imaging agents for neurological studies. These agents can aid in the visualization and study of CB1 receptors in the human brain, providing valuable insights into neurological conditions and cannabinoid-related functions (Kumar et al., 2004).
Propiedades
IUPAC Name |
2-(2-methyl-5-piperidin-3-ylpyrazol-3-yl)ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.2ClH/c1-14-10(4-6-15)7-11(13-14)9-3-2-5-12-8-9;;/h7,9,12,15H,2-6,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAUANXBWMFESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCCNC2)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-5-piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid](/img/structure/B1427737.png)
![Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1427739.png)

